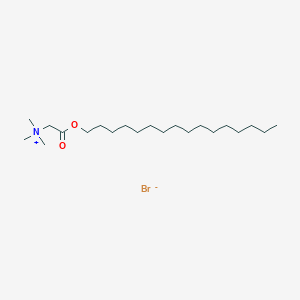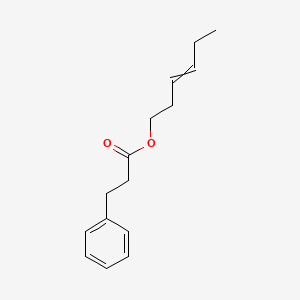![molecular formula C13H24O B12566840 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane CAS No. 444673-27-2](/img/structure/B12566840.png)
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is an organic compound with the molecular formula C13H24O It is a cyclohexane derivative where a butyl group and a prop-2-en-1-yloxy group are attached to the cyclohexane ring
Méthodes De Préparation
The synthesis of 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanol with butyl bromide in the presence of a base to form 1-butylcyclohexanol. This intermediate is then reacted with allyl bromide in the presence of a base to yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where halogens or other nucleophiles replace the prop-2-en-1-yloxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane include:
1-Butyl-2-[(prop-2-yn-1-yloxy)cyclohexane: Differing by the presence of a triple bond in the prop-2-yn-1-yloxy group.
1-Butyl-2-[(prop-2-en-1-yloxy)benzene: Featuring a benzene ring instead of a cyclohexane ring.
1-Butyl-2-[(prop-2-en-1-yloxy)cyclopentane: With a cyclopentane ring instead of a cyclohexane ring.
Propriétés
Numéro CAS |
444673-27-2 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-butyl-2-prop-2-enoxycyclohexane |
InChI |
InChI=1S/C13H24O/c1-3-5-8-12-9-6-7-10-13(12)14-11-4-2/h4,12-13H,2-3,5-11H2,1H3 |
Clé InChI |
BTVGGDMVESWXHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCCC1OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
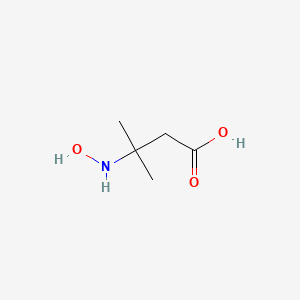
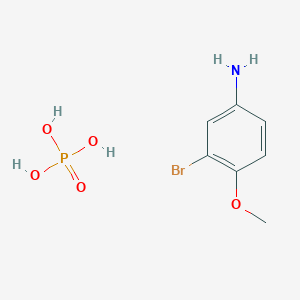
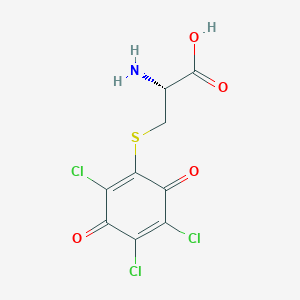
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)

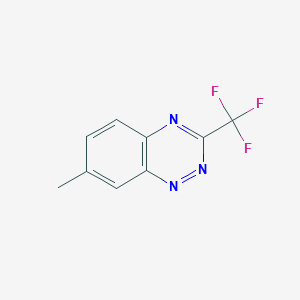
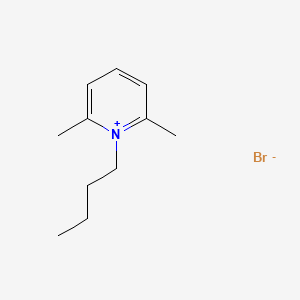
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
